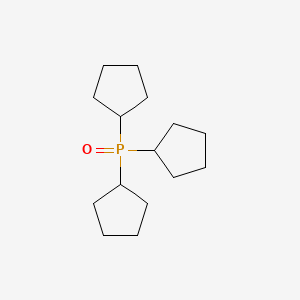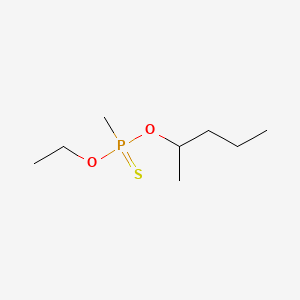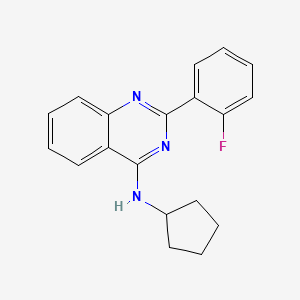
2-Amino-5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential antimicrobial properties. This compound is characterized by the presence of a nitrofuran moiety and a thiadiazole ring, which contribute to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-nitrofuran-2-carbaldehyde and thiosemicarbazide.
Formation of Intermediate: These starting materials are reacted in refluxing ethanol under acidic conditions to yield 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide.
Cyclization: The intermediate undergoes oxidative cyclization to form 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its antimicrobial properties. It has shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Helicobacter pylori .
Wirkmechanismus
The antimicrobial activity of 5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is primarily attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The nitrofuran moiety generates reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to bacterial DNA and proteins . The thiadiazole ring further enhances its binding affinity to bacterial enzymes, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coating.
Uniqueness
5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine stands out due to its dual functional groups (nitrofuran and thiadiazole), which provide a synergistic effect in antimicrobial activity. This dual functionality enhances its efficacy against resistant bacterial strains compared to other nitrofuran derivatives .
Eigenschaften
CAS-Nummer |
1020-76-4 |
|---|---|
Molekularformel |
C8H6N4O3S |
Molekulargewicht |
238.23 g/mol |
IUPAC-Name |
5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H6N4O3S/c9-8-11-10-6(16-8)3-1-5-2-4-7(15-5)12(13)14/h1-4H,(H2,9,11)/b3-1+ |
InChI-Schlüssel |
MGNMUKBSXWSYGL-HNQUOIGGSA-N |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=NN=C(S2)N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)

![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)


![2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-](/img/structure/B14169538.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine](/img/structure/B14169542.png)
![3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14169543.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)

